molecular formula C10H8BrFN2 B2822933 6-Bromo-7-fluoro-3-methylquinolin-2-amine CAS No. 1565526-63-7

6-Bromo-7-fluoro-3-methylquinolin-2-amine

Cat. No. B2822933
M. Wt: 255.09
InChI Key: WTHQAORMGGLPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-fluoro-3-methylquinolin-2-amine is a chemical compound with a quinoline structure . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It contains a benzene ring fused with a pyridine ring . The compound is a part of a larger family of quinoline derivatives, which have been widely studied due to their versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of various health threats .


Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

1. Fluorescence Sensing Properties

A study by Hazra et al. (2018) investigated the fluorescence sensing properties of two positional isomers, 6-QMP and 2-QMP, which relate to the chemical family of 6-Bromo-7-fluoro-3-methylquinolin-2-amine. These compounds displayed dual fluorescence chemosensor capabilities for Al3+ and Zn2+ ions, with varying intensities of fluorescence enhancement. These findings are significant for the development of sensitive materials for detecting these metal ions (Hazra et al., 2018).

2. Synthetic Chemistry

Research by Choi and Chi (2004) explored the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione. The study delved into the chemistry of transformation and nucleophilic amination reactions involving these compounds, which are structurally related to 6-Bromo-7-fluoro-3-methylquinolin-2-amine. This research contributes to understanding the synthetic routes and mechanisms of such quinoline derivatives (Choi & Chi, 2004).

3. Radiopharmaceutical Applications

A study by Collier et al. (2017) reported on the use of Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), a compound structurally similar to 6-Bromo-7-fluoro-3-methylquinolin-2-amine. This novel PET radiopharmaceutical shows potential for detecting human neurofibrillary tangles, which are crucial for understanding and diagnosing neurodegenerative diseases such as Alzheimer's (Collier et al., 2017).

4. Molecular Docking and Anticancer Properties

Mphahlele et al. (2018) investigated a series of indole-aminoquinazolines for their anticancer properties. These compounds, prepared via amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles, were evaluated against various cancer cell lines. The study provides insights into the potential anticancer activities of compounds structurally related to 6-Bromo-7-fluoro-3-methylquinolin-2-amine (Mphahlele et al., 2018).

5. Neuropharmacological Research

Research by Pesarico et al. (2017) on 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound related to 6-Bromo-7-fluoro-3-methylquinolin-2-amine, indicated its effectiveness in reversing self-care behavior reduction induced by maternal separation stress in rats. The study suggests modulation of glutamatergic/GABAergic systems as a mechanism, highlighting the neuropharmacological potential of such compounds (Pesarico et al., 2017).

Future Directions

The future directions in the study of quinoline derivatives like 6-Bromo-7-fluoro-3-methylquinolin-2-amine could involve the development of new synthesis methods, exploration of novel biological activities, and the design of more potent and less toxic derivatives for the treatment of various health threats .

properties

IUPAC Name

6-bromo-7-fluoro-3-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHQAORMGGLPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoro-3-methylquinolin-2-amine

CAS RN

1565526-63-7
Record name 6-bromo-7-fluoro-3-methylquinolin-2-amine
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